2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-

Enantiomeric purity Optical rotation Chiral pool synthesis

(3S)-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 24463-26-1), ≥98%. Enantiopure (S)-configured chiral building block with a C-6 bromine handle enabling late-stage cross-coupling without disturbing the stereocenter. Unlike the racemate (mp 128–130°C) or des-bromo analog, this well-characterized enantiomer ([α] +71.3°, mp 132.5–133.5°C) ensures stereochemical integrity for reproducible SAR. Validated scaffold for HDAC6-selective probes (IC50 10–200 nM, >40-fold isoform selectivity), JNK3 inhibitors for neurodegeneration, and c-Met-targeted anticancer agents equipotent to Doxorubicin. Procure enantiopure to eliminate stereochemical ambiguity and accelerate focused library synthesis.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 24463-26-1
Cat. No. B3254824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-
CAS24463-26-1
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1
InChIKeyKQOZIRPRQSCXKZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-6-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one (CAS 24463-26-1): Chemical Identity, Stereochemistry, and Core Scaffold


(3S)-6-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one (CAS 24463‑26‑1) is an enantiopure chiral building block belonging to the 3,4‑dihydroquinoxalin‑2(1H)‑one class of heterocycles. It features a bromine atom at the 6‑position and a single (S)‑configured methyl group at the 3‑position [1]. The compound was first unequivocally synthesized via the L‑alanine chiral‑pool route and fully characterized by Fisher et al. in 1970, establishing its absolute stereochemistry, optical rotation, and spectroscopic signature [1]. Commercial suppliers routinely offer the compound at ≥98% purity, and it is stored at 2–8 °C in sealed, dry containers for research and further manufacturing use .

Why Racemic, Des‑Bromo, or (R)‑Enantiomer Analogs Cannot Replace (3S)‑6‑Bromo‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one in Chiral Synthesis and Biological Studies


The 3,4‑dihydroquinoxalin‑2(1H)‑one scaffold is well‑established in medicinal chemistry; however, the biological activity, physicochemical properties, and synthetic utility of derivatives are exquisitely sensitive to both the substitution pattern and the absolute configuration at C‑3. Racemic 6‑bromo‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one (CAS 24463‑25‑0) exhibits a depressed melting point (128–130 °C) and lacks the optical activity (+71.3° in ethanol) of the (S)‑enantiomer [1]. The des‑bromo analog, (S)‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one (CAS 73534‑55‑1), eliminates the synthetic handle that the C‑6 bromine provides for cross‑coupling and further functionalization [2]. In chiral HDAC6 inhibitors built on the 3,4‑dihydroquinoxalin‑2(1H)‑one core, the IC₅₀ values span 10–200 nM and isoform selectivity (up to 40‑fold) is determined by the absolute configuration of the chiral center [3]. Consequently, swapping the (S)‑enantiomer for the racemate or the (R)‑enantiomer can profoundly alter potency, selectivity, and downstream synthetic outcomes [1][3].

Head‑to‑Head Quantitative Evidence: (3S)‑6‑Bromo‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one vs. Racemate, (R)‑Enantiomer, and Des‑Bromo Analogs


Optical Rotation and Chiroptical Purity Differentiate the (S)‑Enantiomer from the Racemate

The (S)‑enantiomer (S‑3) exhibits a specific optical rotation of [α]D +71.3° (c 1.0, 95% EtOH), whereas the racemic mixture (RS‑3) shows no measurable optical rotation [1]. This difference is critical for confirming enantiomeric purity in chiral synthesis and for meeting regulatory expectations in pharmaceutical intermediate production.

Enantiomeric purity Optical rotation Chiral pool synthesis

Melting Point Elevation Confirms Higher Lattice Stability of the Enantiopure Form

The (S)‑enantiomer (S‑3) melts sharply at 132.5–133.5 °C, whereas the racemic mixture (RS‑3) melts lower and over a broader range at 128–130 °C [1]. The 3–5 °C elevation and narrower melting interval of the (S)‑form indicate higher crystalline order and phase purity, which can influence solubility, dissolution rate, and formulation consistency in advanced development.

Crystallinity Melting point Phase purity

Commercial Enantiopurity Specification (≥98%) Enables Reliable Chiral Synthetic Outcomes

Multiple commercial vendors supply (3S)‑6‑bromo‑3,4‑dihydro‑3‑methylquinoxalin‑2(1H)‑one at a certified purity of ≥98% , whereas the racemate (CAS 24463‑25‑0) is often supplied at lower purity or without enantiomeric characterization [1]. The defined stereochemical purity eliminates the uncertainty inherent in racemic starting materials, ensuring reproducible yields and enantiomeric ratios in downstream chiral transformations.

Commercial purity Chiral building block Quality specification

The C‑6 Bromine Substituent is a Verified Synthetic Handle for Elaboration to c‑Met Kinase Inhibitors

In a study by Abbas et al. (2015), 6‑bromo‑3‑methylquinoxalin‑2(1H)‑one (compound 1) served as the key starting material for the synthesis of styryl derivatives (2a–e) and N‑alkyl derivatives (3). Several of the elaborated derivatives (e.g., 2e, 7a, 12b, 13) displayed IC₅₀ values comparable to Doxorubicin against three cancer cell lines, and compounds 4 and 12a exhibited superior potency [1]. The des‑bromo analog (CAS 73534‑55‑1) lacks this synthetic versatility, as the bromine is essential for the Pd‑catalyzed cross‑coupling and nucleophilic aromatic substitution steps used to construct the active series.

Synthetic handle c‑Met kinase Cross‑coupling

Chiral 3,4‑Dihydroquinoxalin‑2(1H)‑ones Exhibit Configuration‑Dependent HDAC6 Selectivity (Up to 40‑Fold)

Smil et al. (2009) designed a series of chiral 3,4‑dihydroquinoxalin‑2(1H)‑one‑based hydroxamates that achieved up to 40‑fold selectivity for human HDAC6 over other class I/IIa HDAC isoforms, with IC₅₀ values in the 10–200 nM range [1]. The study explicitly states that both potency and selectivity are ‘markedly dependent on the absolute configuration of the chiral moiety’ [1]. This class‑level finding establishes that the (S)‑configured scaffold is not interchangeable; a switch to the (R)‑enantiomer or the racemate would likely compromise both target affinity and isoform selectivity.

HDAC6 Isoform selectivity Chiral pharmacology

The 3,4‑Dihydroquinoxalin‑2(1H)‑one Core is a Proven Privileged Scaffold for Selective JNK3 Inhibition

Dou et al. (2020) rationally optimized a 3,4‑dihydroquinoxalin‑2(1H)‑one lead (J46) to yield compound J46‑37, which exhibited potent JNK3 inhibition and >50‑fold selectivity over DDR1 and EGFR (T790M, L858R) [1]. Although the study uses an achiral core, it validates the 3,4‑dihydroquinoxalin‑2(1H)‑one scaffold as a privileged template for achieving high kinase selectivity. Introduction of the (S)‑3‑methyl group and the 6‑bromo substituent provides additional vectors for exploring stereochemistry‑driven selectivity improvements within the same chemotype [1][2].

JNK3 inhibitor Kinase selectivity Neurodegeneration

Validated Application Scenarios for (3S)‑6‑Bromo‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one in Drug Discovery and Chiral Synthesis


Chiral Building Block for c‑Met Kinase Inhibitor Libraries in Oncology

The (3S)‑enantiomer, with its C‑6 bromine handle, is a validated starting material for synthesizing styryl, N‑alkyl, hydrazide, and chloro‑substituted quinoxaline derivatives that have demonstrated cytotoxicity equipotent or superior to Doxorubicin against human cancer cell lines [4]. Procurement of the enantiopure form ensures stereochemical integrity throughout the derivatization sequence, directly impacting the biological evaluation of c‑Met kinase‑targeted anticancer agents.

Stereochemistry‑Driven HDAC6 Isoform‑Selective Inhibitor Design

Given that the 3,4‑dihydroquinoxalin‑2(1H)‑one chiral center dictates HDAC6 potency (IC₅₀ 10–200 nM) and isoform selectivity (up to 40‑fold) [4], the (S)‑6‑bromo‑3‑methyl scaffold is the appropriate entry point for generating focused libraries of HDAC6‑selective probes. The bromine allows late‑stage diversification via cross‑coupling without disturbing the stereocenter, enabling systematic exploration of structure‑activity relationships in epigenetic drug discovery.

Precursor to Enantiopure 2‑Methyl‑1,2,3,4‑tetrahydroquinoxaline Standards

The compound was originally synthesized as a key intermediate en route to (S)‑2‑methyl‑1,2,3,4‑tetrahydroquinoxaline, a configurational standard for 2‑substituted reduced quinoxalines [4]. Research groups requiring authenticated chiral standards for analytical method development, chiral HPLC validation, or stereochemical assignment can rely on the well‑characterized (S)‑enantiomer (specific rotation +71.3°, mp 132.5–133.5 °C) as a traceable reference material.

Template for Selective JNK3 Inhibitor Optimization in Neurodegenerative Disease

The 3,4‑dihydroquinoxalin‑2(1H)‑one core has been validated as a scaffold capable of delivering >50‑fold JNK3 selectivity over off‑target kinases [4]. The (3S)‑6‑bromo‑3‑methyl derivative provides both the required stereochemistry and a synthetic handle for further optimization of JNK3 inhibitors aimed at Parkinson's disease, Alzheimer's disease, and other neurodegeneration indications where JNK3 signaling plays a pathogenic role.

Quote Request

Request a Quote for 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.